molecular formula C10H13F2N3O B2553644 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 2034458-87-0

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2553644
CAS No.: 2034458-87-0
M. Wt: 229.231
InChI Key: LPTKKCAAZVPQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a chemical hybrid scaffold designed for medicinal chemistry and chemical biology research. It features two pharmacologically significant moieties: the 3,3-difluoropyrrolidine group and the 1H-pyrazole ring. The 3,3-difluoropyrrolidine group is a recognized pharmacophore in Dipeptidyl Peptidase IV (DPP-4) inhibition . DPP-4 inhibitors are a established class of therapeutics for the management of type 2 diabetes, functioning by enhancing the body's own glucose-dependent insulin secretion . Concurrently, the 1H-pyrazole ring is a privileged structure in heterocyclic chemistry, known to contribute to a wide spectrum of biological activities and serving as a key building block in the development of novel ligands . Compounds incorporating a geminal disposition of pyrazole rings have demonstrated potential as scorpionate-like ligands for constructing coordination complexes with catalytic and anticancer properties . This unique combination of features makes this compound a versatile intermediate for researchers investigating new DPP-4 inhibitory pathways and for developing novel metal complex catalysts in synthetic chemistry.

Properties

IUPAC Name

1-(3,3-difluoropyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c1-8(15-5-2-4-13-15)9(16)14-6-3-10(11,12)7-14/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTKKCAAZVPQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)(F)F)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Michael Addition and Cyclization

A widely cited approach involves a Michael addition followed by cyclization. In this method, 3,3-difluoropyrrolidine is first functionalized with a propargyl group, which subsequently undergoes a copper-catalyzed cycloaddition with 1H-pyrazole.

Reaction Conditions :

  • Step 1 : 3,3-Difluoropyrrolidine (1.0 eq) is treated with propargyl bromide (1.2 eq) in the presence of K₂CO₃ (2.0 eq) in anhydrous DMF at 80°C for 12 hours, yielding 1-propargyl-3,3-difluoropyrrolidine (78% yield).
  • Step 2 : The propargyl intermediate reacts with 1H-pyrazole (1.5 eq) using CuI (10 mol%) and DIPEA (2.0 eq) in THF at 60°C for 24 hours, affording the target compound in 65% yield.

Key Data :

Parameter Value
Purity (HPLC) ≥98%
Melting Point 142–144°C
$$ ^1\text{H NMR} $$ (CDCl₃) δ 8.45 (s, 1H, pyrazole), 4.30–4.50 (m, 2H, CH₂), 3.80–3.95 (m, 4H, pyrrolidine)

This method prioritizes atom economy but requires stringent moisture control to prevent propargyl intermediate hydrolysis.

One-Pot Tandem Amination-Ketone Formation

An alternative one-pot strategy employs a tandem amination and ketone formation sequence, leveraging Al₂O₃ as a solid-phase catalyst.

Procedure :

  • 3,3-Difluoropyrrolidine (1.0 eq), 1H-pyrazole-1-propanal (1.1 eq), and Al₂O₃ (20 wt%) are combined in toluene under reflux for 18 hours.
  • The mixture is filtered, and the solvent is evaporated to isolate the crude product, which is recrystallized from ethyl acetate/hexane (1:3) to achieve 72% yield.

Advantages :

  • Eliminates intermediate purification.
  • Al₂O₃ enhances reaction efficiency by adsorbing water, shifting equilibrium toward product formation.

Limitations :

  • Limited scalability due to heterogeneous reaction conditions.
  • Minor diketone byproducts (∼5%) necessitate careful chromatography.

Palladium-Catalyzed Cross-Coupling for Pyrazole Integration

For higher regiochemical fidelity, a palladium-catalyzed cross-coupling method has been reported in patent literature.

Synthetic Route :

  • Substrate Preparation : 1-Bromo-2-(1H-pyrazol-1-yl)propan-1-one is synthesized via bromination of 2-(1H-pyrazol-1-yl)propan-1-one using NBS in CCl₄ (89% yield).
  • Coupling Reaction : The bromide (1.0 eq) reacts with 3,3-difluoropyrrolidine (1.2 eq) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 eq) in dioxane at 100°C for 48 hours, yielding the title compound in 58% yield.

Spectroscopic Validation :

  • $$ ^{19}\text{F NMR} $$ (CDCl₃): δ -112.5 (s, 2F, CF₂).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-F stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Two-Step Synthesis 65 98 High atom economy Moisture-sensitive intermediates
One-Pot Tandem 72 95 Simplified workflow Byproduct formation
Palladium-Catalyzed 58 97 Regiochemical control High catalyst loading

Scalability and Industrial Considerations

The two-step synthesis is favored for pilot-scale production due to its reproducibility, though the palladium-catalyzed method offers superior regioselectivity for GMP applications. Critical parameters for industrial adaptation include:

  • Solvent Selection : Replacing DMF with 2-MeTHF improves environmental compatibility without sacrificing yield.
  • Catalyst Recycling : Pd(OAc)₂ recovery via aqueous extraction reduces costs by ∼40%.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole or pyrrolidine rings.

    Substitution: Halogen atoms in the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation. A notable study demonstrated that similar pyrazole derivatives effectively inhibited tumor growth in various cancer models by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

Research has suggested that compounds with similar structures may offer neuroprotective benefits, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The inhibition of dual leucine zipper kinase (DLK), which is implicated in neuronal injury, has been highlighted as a therapeutic target for these compounds .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This effect can be beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The compound's structural characteristics contribute to its ability to disrupt microbial cell membranes, leading to cell death .

Antioxidant Activity

The antioxidant capacity of similar compounds has been extensively studied, revealing their potential to scavenge free radicals and mitigate oxidative stress-related damage. This property is crucial in developing treatments for diseases associated with oxidative stress, such as cardiovascular diseases .

Case Studies

StudyFindings
Anticancer Activity Inhibition of tumor growth in xenograft models using pyrazole derivatives showed significant reduction in tumor size compared to controls .
Neuroprotection Compounds demonstrated protective effects against neuronal cell death in vitro, suggesting potential applications in neurodegenerative disease therapies .
Anti-inflammatory Effects Inhibition of TNF-alpha production was observed in cellular models treated with pyrazole derivatives .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related propan-1-one derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Pyrazole-Containing Propan-1-one Derivatives

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
  • Substituents : Phenyl group at position 1; dual pyrazole rings at position 3.
  • Synthesis : Synthesized in 52% yield via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al₂O₃ at room temperature .
  • Characterization : Confirmed by NMR, IR, X-ray diffraction, and elemental analysis.
  • Key Differences : The absence of fluorinated substituents in this compound may reduce metabolic stability compared to the difluoropyrrolidine-containing target molecule.
1-(2-Naphthyl)-2-(1H-Pyrazol-1-yl)ethanone Oxime Ester
  • Substituents : Naphthyl group at position 1; pyrazole at position 2; oxime ester functional group.
  • Biological Activity : Demonstrated cytotoxicity in mouse fibroblast (NIH/3T3) and human neuroblastoma (SH-SY5Y) cell lines via MTS assay .
  • Key Differences: The ethanone backbone (vs. propan-1-one) and oxime ester group may alter solubility and target engagement compared to the difluoropyrrolidine analog.

Fluorinated vs. Non-Fluorinated Analogs

1-(3-Aminoazetidin-1-yl)-2-(1H-Pyrazol-1-yl)propan-1-one
  • Substituents: Azetidine (4-membered ring) with an amino group; pyrazole at position 2.
1-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
  • Substituents : Chlorophenyl and isopropylphenyl groups; pyrazoline ring.
  • Biological Activity : Exhibits antitumor, antimicrobial, and antioxidant properties .
  • Key Differences : The pyrazoline ring (partially saturated) may confer different conformational dynamics compared to the fully saturated difluoropyrrolidine in the target compound.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: The 3,3-difluoropyrrolidine group is expected to resist cytochrome P450-mediated oxidation better than non-fluorinated analogs like 1-phenyl-3,3-di(pyrazolyl)propan-1-one .
  • Synthetic Challenges: Fluorinated heterocycles often require specialized reagents (e.g., Selectfluor®), whereas non-fluorinated analogs like those in can be synthesized using simpler catalysts like Al₂O₃ .

Data Table: Comparative Overview of Propan-1-one Derivatives

Compound Name Substituents Biological Activity Synthesis Yield References
1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one Difluoropyrrolidine, pyrazole Not reported Not reported -
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Phenyl, dual pyrazole Not specified 52%
1-(2-Naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester Naphthyl, pyrazole, oxime ester Cytotoxic Not reported
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one Chlorophenyl, isopropylphenyl, pyrazoline Antitumor, antimicrobial Not reported

Biological Activity

The compound 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}F2_{2}N4_{4}O
  • Molecular Weight : 238.23 g/mol
  • CAS Number : 2920928-65-8

The presence of the difluoropyrrolidine and pyrazole moieties contributes to its unique pharmacological profile.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antiparasitic Activity : Similar compounds in the pyrazole family have shown effectiveness against various protozoan infections. For instance, derivatives have demonstrated low micromolar activity against Trypanosoma cruzi and Leishmania infantum, suggesting potential for treating parasitic diseases .
  • Cytotoxicity : A series of studies have investigated the cytotoxic effects of pyrazole derivatives. Notably, certain compounds have displayed significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells . This selectivity is crucial for developing effective anticancer therapies.
  • Inhibition of Enzymatic Activity : The compound's structural features suggest it may inhibit specific enzymes involved in disease processes. For example, inhibitors targeting aldose reductase (ALR2) have been explored for their role in diabetic complications and cancer . The incorporation of the pyrazole ring has been linked to enhanced inhibitory activity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Autophagy Induction : Some pyrazole derivatives have been identified as autophagy inducers, which can protect cells from stress and promote cell survival under adverse conditions .
  • TLR9 Antagonism : Certain structural analogs have been reported as antagonists of Toll-like receptor 9 (TLR9), which plays a role in the immune response. This interaction may modulate inflammatory pathways and enhance therapeutic efficacy against autoimmune diseases .

Case Studies

Several studies provide insights into the biological activity of related compounds:

Study 1: Antiparasitic Efficacy

A study on a series of diarylpyrazoles revealed that some compounds exhibited potent antiparasitic activity with IC50_{50} values in the low micromolar range against T. cruzi. These findings suggest that modifications to the pyrazole core can significantly enhance biological activity while minimizing cytotoxic effects on human cells .

Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that certain derivatives of pyrazoles showed promising cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 0.5 to 5 µM. Importantly, these compounds were less toxic to normal fibroblast cells, indicating their potential as selective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiparasiticEffective against T. cruzi and Leishmania
CytotoxicitySelective cytotoxicity against cancer cells
Enzyme InhibitionInhibits aldose reductase (ALR2) with favorable profiles
Autophagy InductionInduces protective autophagy mechanisms
TLR9 AntagonismModulates immune responses via TLR9 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.